molecular formula C4H4O4 B051780 Fumaric acid-2,3-d2 CAS No. 24461-32-3

Fumaric acid-2,3-d2

Cat. No. B051780
CAS RN: 24461-32-3
M. Wt: 118.08 g/mol
InChI Key: VZCYOOQTPOCHFL-FBBQFRKLSA-N
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Description

Synthesis Analysis

The synthesis of fumaric acid derivatives involves hydrothermal reactions and can be tailored to produce specific isotopic labeling, such as Fumaric acid-2,3-d2. One method described involves a two-step synthesis from radioactive potassium cyanide and methyl 2-chloroacrylate, yielding fumaric acid-1-14C with significant yields, demonstrating the versatility of fumaric acid synthesis techniques (Rutner & Rapun, 1973).

Molecular Structure Analysis

The molecular structure of fumaric acid has been thoroughly investigated, revealing it can exist in multiple stable conformations. Advanced techniques such as gas phase electron diffraction (GED) and quantum-chemical studies have identified several stable conformers of fumaric acid, underscoring the complexity of its molecular structure (Vogt, Abaev, & Karasev, 2011).

Chemical Reactions and Properties

Fumaric acid participates in a variety of chemical reactions, forming coordination polymers with metals such as neodymium(III) and exhibiting properties significant for materials science. These reactions highlight the versatile coordination chemistry of fumaric acid, leading to materials with potential luminescent properties (Xia Li & Y. Zou, 2006).

Physical Properties Analysis

The physical properties of fumaric acid, including its crystal structure and phase behavior, have been extensively studied. Investigations into its crystallization and the deformation of its carboxyl group upon crystallization provide insights into the solid-state characteristics of fumaric acid and its derivatives (Derissen, 1977).

Chemical Properties Analysis

Fumaric acid's chemical properties, such as its reactivity with various organic and inorganic compounds, formation of salts and co-crystals with N-heterocyclic compounds, and its role in coordination polymers, have been detailed in the literature. These studies underscore fumaric acid's utility as a versatile building block in supramolecular chemistry (Bowes et al., 2003).

Scientific Research Applications

  • Treatment for Multiple Sclerosis and Psoriasis :

    • Fumaric acid esters (FAE), including derivatives like dimethyl fumarate (DMF), have demonstrated immunomodulatory effects. They are used in treating multiple sclerosis (MS) and psoriasis. Clinical studies have shown a reduction in peripheral CD4+- and CD8+-T-lymphocytes due to the ability of FAE to induce apoptosis (Moharregh-Khiabani et al., 2009).
    • DMF has been approved for managing relapsing forms of MS due to its anti-inflammatory properties and potential neuroprotective and myelin-protective mechanisms (Dubey et al., 2015).
  • Pharmacokinetics and Mechanism of Action :

    • The pharmacokinetics of fumaric acid esters, particularly DMF, is a growing area of interest. DMF is plasma-membrane permeable and is rapidly metabolized into monomethylfumarate (MMF) in vivo, affecting many cell types (Mrowietz et al., 2018).
  • Biotechnological Production :

    • Fumaric acid is a platform chemical with applications in bio-based chemical and polymer production. The morphology of fungal cells like Rhizopus arrhizus is crucial in fumaric acid production via fermentation (Papadaki et al., 2017).
    • Metabolic engineering strategies have been employed to enhance fumaric acid biosynthesis from glucose, for example, by overexpressing genes like pyc and pepc in Rhizopus oryzae (Zhang et al., 2012).
  • Role in Plant Metabolism :

    • Fumaric acid plays a significant role in plant metabolism. It can accumulate in plants like Arabidopsis thaliana, often exceeding the levels of starch and soluble sugars. It is involved in the production of energy, carbon skeletons, and possibly in the transport of fixed carbon (Chia et al., 2000).
  • Food and Chemical Industries :

    • Fumaric acid is used as a food additive and in the production of synthetic resins. It is produced both chemically and biologically, with a trend towards sustainable and environmental-friendly production methods (Ilica et al., 2018).
    • Fumaric acid production from renewable resources like food waste has been explored, which could significantly reduce raw material costs (Liu et al., 2016).
  • Potential in Tissue Engineering and Drug Delivery :

    • Fumaric acid esters are considered as matrix ingredients in biodegradable scaffolds for tissue engineering and as components in drug delivery vehicles (Das et al., 2016).

Safety And Hazards

Fumaric acid-2,3-d2 can cause serious eye irritation . It is recommended to wash thoroughly after handling and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

(E)-2,3-dideuteriobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-FBBQFRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480197
Record name Fumaric acid-2,3-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumaric acid-2,3-d2

CAS RN

24461-32-3
Record name Fumaric acid-2,3-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24461-32-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
F Benoit, JL Holmes, NS Isaacs - Organic Mass Spectrometry, 1969 - Wiley Online Library
The mass spectra of maleic acid, maleic acid‐2,3‐d, fumaric acid and fumaric acid‐2,3‐d have been examined and fragmentation mechanisms are proposed for these compounds. The …
S Seltzer - Journal of the American Chemical Society, 1961 - ACS Publications
The secondary «-deuterium isotope effect in the potassium thiocyanate-catalyzed isomerization of maleic acid-2, 3-d2 has been measured over the temperature range 15 to 80. From …
Number of citations: 61 pubs.acs.org
TA Triplett, KC Garrison, N Marshall, M Donkor… - Nature …, 2018 - nature.com
Increased tryptophan (Trp) catabolism in the tumor microenvironment (TME) can mediate immune suppression by upregulation of interferon (IFN)-γ-inducible indoleamine 2,3-…
Number of citations: 213 www.nature.com
JS Blanchard, WW Cleland - Biochemistry, 1980 - ACS Publications
John S. Blanchard and WW Cleland* abstract: The pH variation of primary 180 and primary and secondary deuterium isotope effects has been determined by the use of the equilibrium …
Number of citations: 112 pubs.acs.org
S Ly-Verdú, TM Gröger, JM Arteaga-Salas… - Analytical and …, 2015 - Springer
Insulin resistance (IR) lies at the origin of type 2 diabetes. It induces initial compensatory insulin secretion until insulin exhaustion and subsequent excessive levels of glucose (…
Number of citations: 15 link.springer.com
S Ly‐Verdú, A Schaefer, M Kahle… - Biomedical …, 2014 - Wiley Online Library
Metabolomics has entered the well‐established omic sciences as it is an indispensable information resource to achieve a global picture of biological systems. The aim of the present …
F Hagenbeek - Harms,. C., Roetman, P.., Fanos …, 2022 - scholarlypublications …
Variation in metabolite levels reflects individual differences in genetic and environmental factors. Here, we investigated the role of these factors in urinary metabolomics data in children. …
K Bhatt, T Orlando, MA Meuwis, E Louis… - International Journal of …, 2023 - mdpi.com
Colorectal cancer (CRC) ranks as the third most frequently diagnosed cancer and the second leading cause of cancer-related deaths. The current endoscopic-based or stool-based …
Number of citations: 1 www.mdpi.com
FA Hagenbeek, J van Dongen, PJ Roetman, EA Ehli… - content.protocols.io
The goal of ACTION project (Aggression in Children: Unraveling gene-environment interplay to inform Treatment and InterventiON strategies) was to identify precursors, features, and …
Number of citations: 0 content.protocols.io
X Lu, A Solmonson, A Lodi, SM Nowinski… - Scientific Reports, 2017 - nature.com
To maintain core body temperature in cold conditions, mammals activate a complex multi-organ metabolic response for heat production. White adipose tissue (WAT) primarily functions …
Number of citations: 57 www.nature.com

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